N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide is a chemical compound known for its unique structure and properties. It is used as a building block in organic synthesis and medicinal chemistry, particularly in the preparation of drug candidates containing hindered amine motifs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide typically involves a two-step substitution reaction. . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce fluoro-substituted phenylacetamides, while reduction reactions may yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and drug candidates.
Biology: It is used in the study of biological pathways and interactions, particularly those involving fluoro-substituted compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The fluoro group enhances the compound’s affinity for certain receptors, while the acetamide group contributes to its stability and bioavailability. These interactions result in the modulation of biological processes, making it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(4-hydroxy-2-methylbutan-2-yl)amino)phenyl)acetamide: This compound has a similar structure but lacks the fluoro group, resulting in different chemical and biological properties.
bis[2,4-bis(2-methylbutan-2-yl)phenyl]phosphite: This compound contains similar alkyl groups but has a different functional group, leading to distinct applications and reactivity.
Uniqueness
N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide is unique due to the presence of the fluoro group, which enhances its chemical stability and biological activity. This makes it a valuable compound in various fields, including medicinal chemistry and organic synthesis .
Eigenschaften
CAS-Nummer |
648942-44-3 |
---|---|
Molekularformel |
C13H18FNO |
Molekulargewicht |
223.29 g/mol |
IUPAC-Name |
N-[2-fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H18FNO/c1-5-13(3,4)10-6-7-12(11(14)8-10)15-9(2)16/h6-8H,5H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
VRVHPNFBNOWTHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC(=C(C=C1)NC(=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.